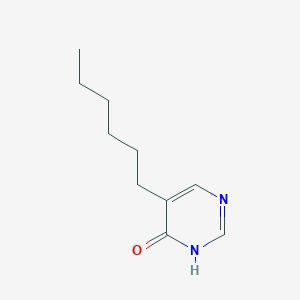

5-Hexylpyrimidin-4(3H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La cabergoline est synthétisée par un processus en plusieurs étapes impliquant l'alcaloïde de l'ergot, l'acide lysergique. Les étapes clés incluent :

Alkylation : L'acide lysergique est alkylé avec un halogénure d'alkyle approprié pour former l'amide correspondant.

Réduction : L'amide est réduit en amine correspondante.

Cyclisation : L'amine subit une cyclisation pour former le système cyclique ergoline.

Fonctionnalisation : Le cycle ergoline est ensuite fonctionnalisé pour introduire les groupes diméthylaminopropyle et allyle.

Méthodes de production industrielle : La production industrielle de la cabergoline implique des voies de synthèse similaires mais à plus grande échelle. Le processus est optimisé pour le rendement et la pureté, impliquant souvent une chromatographie liquide haute performance (HPLC) pour la purification .

Types de réactions :

Oxydation : La cabergoline peut subir des réactions d'oxydation, en particulier au niveau du groupe allyle.

Réduction : Le composé peut être réduit au niveau du groupe fonctionnel amide.

Substitution : La cabergoline peut participer à des réactions de substitution nucléophile, en particulier au niveau du groupe diméthylaminopropyle.

Réactifs et conditions courants :

Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.

Substitution : Des nucléophiles comme l'azoture de sodium et le cyanure de potassium sont utilisés.

Principaux produits :

Oxydation : L'oxydation du groupe allyle peut conduire à la formation d'époxydes.

Réduction : La réduction du groupe amide donne l'amine correspondante.

Substitution : La substitution nucléophile peut produire divers dérivés substitués.

Applications De Recherche Scientifique

La cabergoline a un large éventail d'applications dans la recherche scientifique :

Chimie : Utilisée comme réactif en synthèse organique et comme ligand en chimie de coordination.

Médecine : Principalement utilisée pour traiter les troubles hyperprolactinémiques et le syndrome parkinsonien.

5. Mécanisme d'action

La cabergoline exerce ses effets en agissant comme un agoniste puissant des récepteurs de la dopamine D2, D3 et de la sérotonine 5-HT2B. Dans les lactotrophes, la stimulation des récepteurs de la dopamine D2 inhibe l'adénylyl cyclase, réduisant les niveaux intracellulaires d'adénosine monophosphate cyclique (AMPc) et bloquant la libération d'ions calcium dépendante de l'inositol triphosphate (IP3) des réserves intracellulaires . Cela conduit à une diminution de la sécrétion de prolactine et à une modulation de la libération de neurotransmetteurs .

Composés similaires :

Bromocriptine : Un autre agoniste de la dopamine dérivé de l'ergot utilisé pour des indications similaires.

Pergolide : Un agoniste de la dopamine ayant une affinité réceptoriellle similaire mais des propriétés pharmacocinétiques différentes.

Quinagolide : Un agoniste de la dopamine non ergoté utilisé dans le traitement de l'hyperprolactinémie.

Unicité de la cabergoline : La cabergoline est unique en raison de sa longue demi-vie, de sa forte affinité réceptoriellle et de son activité agoniste puissante. Elle a une durée d'action plus longue que les autres agonistes de la dopamine, ce qui la rend adaptée à une administration hebdomadaire .

Mécanisme D'action

Cabergoline exerts its effects by acting as a potent agonist of dopamine D2, D3, and serotonin 5-HT2B receptors. In lactotrophs, stimulation of dopamine D2 receptors inhibits adenylyl cyclase, reducing intracellular cyclic adenosine monophosphate (cAMP) levels and blocking inositol trisphosphate (IP3)-dependent release of calcium ions from intracellular stores . This leads to decreased prolactin secretion and modulation of neurotransmitter release .

Comparaison Avec Des Composés Similaires

Bromocriptine: Another ergot-derived dopamine agonist used for similar indications.

Pergolide: A dopamine agonist with similar receptor affinity but different pharmacokinetic properties.

Quinagolide: A non-ergot dopamine agonist used in the treatment of hyperprolactinemia.

Uniqueness of Cabergoline: Cabergoline is unique due to its long half-life, high receptor affinity, and potent agonist activity. It has a longer duration of action compared to other dopamine agonists, making it suitable for once-weekly dosing .

Propriétés

Numéro CAS |

103980-64-9 |

|---|---|

Formule moléculaire |

C10H16N2O |

Poids moléculaire |

180.25 g/mol |

Nom IUPAC |

5-hexyl-1H-pyrimidin-6-one |

InChI |

InChI=1S/C10H16N2O/c1-2-3-4-5-6-9-7-11-8-12-10(9)13/h7-8H,2-6H2,1H3,(H,11,12,13) |

Clé InChI |

CFEHYVITKCDTOF-UHFFFAOYSA-N |

SMILES |

CCCCCCC1=CN=CNC1=O |

SMILES canonique |

CCCCCCC1=CN=CNC1=O |

Key on ui other cas no. |

103980-64-9 |

Synonymes |

5-hexyl-3H-pyrimidin-4-one |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.